molecular formula C9H6ClN3O2 B1307091 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 842977-29-1

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B1307091
CAS No.: 842977-29-1
M. Wt: 223.61 g/mol
InChI Key: QCFSKUCISZXKOB-UHFFFAOYSA-N
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Description

Structural Features and Functional Implications

Feature Role
Benzoic acid group Enhances water solubility via ionization; participates in salt formation.
1,2,4-Triazole ring Provides sites for hydrogen bonding and metal coordination; improves metabolic stability.
Chlorine substituent Modulates electronic density; influences intermolecular interactions.

This structural synergy has made the compound a scaffold of interest in medicinal chemistry, particularly for designing enzyme inhibitors and receptor modulators.

Historical Development in Heterocyclic Chemistry

The synthesis of 1,2,4-triazoles dates to the late 19th century, with the Pellizzari reaction (condensation of amides and acyl hydrazides) serving as an early method. However, advancements in the 21st century—such as microwave-assisted synthesis and transition-metal-catalyzed C–H activation—enabled efficient access to triazole-benzoic acid hybrids.

This compound emerged as part of efforts to optimize triazole-based pharmacophores. Its development reflects three key trends:

  • Diversification of triazole substituents : Introducing halogens (e.g., chlorine) to fine-tune bioactivity.
  • Hybridization with carboxylic acids : Combining triazoles with benzoic acids to enhance target engagement.
  • Scalable synthesis : Modern routes employ chlorination of 4-(4H-1,2,4-triazol-4-yl)benzoic acid using reagents like thionyl chloride or phosphorus pentachloride.

Position Within Triazole-Benzoic Acid Hybrid Compounds

This compound belongs to a family of triazole-benzoic acid hybrids with varied substitution patterns. Comparative analysis reveals its unique properties:

Compound Substituents Key Applications
4-(4H-1,2,4-Triazol-4-yl)benzoic acid No chlorine Enzyme inhibitor intermediates
2-Fluoro-4-(4H-1,2,4-triazol-4-yl)benzoic acid Fluorine at C2 Antibacterial agents
This compound Chlorine at C2 CNS agents, kinase inhibitors

The chlorine atom at C2 distinguishes this compound by:

  • Increasing electronegativity , enhancing interactions with hydrophobic enzyme pockets.
  • Reducing metabolic oxidation compared to non-halogenated analogs.

Recent studies highlight its role in synthesizing central nervous system (CNS) agents, where it exhibits potency comparable to triazolam in preclinical models. Additionally, it serves as a precursor for metal-organic frameworks (MOFs) due to its capacity for coordination through both the triazole nitrogen and carboxylic oxygen.

Properties

IUPAC Name

2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFSKUCISZXKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390347
Record name 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842977-29-1
Record name 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis of 4-(4H-1,2,4-triazol-4-yl)benzoic acid esters

A well-documented method involves starting from the ethyl ester of 4-(4H-1,2,4-triazol-4-yl)benzoic acid, followed by alkaline hydrolysis and acidification to yield the free acid.

Step Reagents/Conditions Description Yield (%) Reference
1 4-(4H-1,2,4-triazol-4-yl)benzoic acid ethyl ester, NaOH (1N), ethanol, reflux 30 min Alkaline hydrolysis of ester to carboxylate salt -
2 Acidification with 1N HCl, precipitation, filtration, drying Conversion of carboxylate salt to free acid 99
  • The reaction is typically performed by dispersing the ester in ethanol, adding sodium hydroxide solution, and refluxing for 30 minutes.
  • After completion, the solvent is removed under vacuum, and the residue is dissolved in water.
  • Acidification with hydrochloric acid precipitates the acid, which is filtered and dried.
  • The product shows a melting point above 330°C and is confirmed by mass spectrometry (m/z 190 [M+H]+) and IR spectroscopy (carbonyl stretch at 1692 cm⁻¹).

Synthesis of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid via aromatic substitution

The chloro substituent at the 2-position can be introduced by starting from appropriately substituted benzoic acid derivatives or via chlorination reactions on the triazole-substituted benzoic acid.

  • One approach involves nucleophilic aromatic substitution on 2-chloro-4-halobenzoic acid derivatives with triazole nucleophiles.
  • Alternatively, chlorination of 4-(4H-1,2,4-triazol-4-yl)benzoic acid precursors under controlled conditions can yield the 2-chloro derivative.

Esterification and subsequent hydrolysis for functional group manipulation

In some synthetic schemes, the benzoic acid is first converted to an ester (e.g., isopropyl ester) to facilitate purification and reaction control, followed by hydrolysis to the acid.

Step Reagents/Conditions Purpose Reference
1 Reaction of this compound with isopropanol, acid catalyst (H2SO4) Esterification to isopropyl ester
2 Hydrolysis of ester under basic or acidic conditions Regeneration of free acid

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, water Ethanol used for ester hydrolysis; water for acidification
Temperature Reflux (~78°C for ethanol) Ensures complete hydrolysis and reaction progress
Reaction Time 30 minutes to several hours Depends on step and scale
pH Control Use of NaOH for hydrolysis, HCl for acidification Critical for precipitation and purity
Purification Filtration, washing with water, vacuum drying Yields high purity product

Analytical Data Supporting Preparation

Analytical Technique Observations Purpose
Mass Spectrometry (APCI-MS) m/z 190 [M+H]+ for 4-(4H-1,2,4-triazol-4-yl)benzoic acid Confirms molecular weight and identity
Infrared Spectroscopy (IR) Carbonyl stretch at 1692 cm⁻¹, aromatic C=C at 1609 cm⁻¹ Functional group identification
Melting Point >330°C Purity and identity confirmation
NMR Spectroscopy Characteristic signals for triazole and aromatic protons Structural elucidation
HPLC High purity (>95%) Purity assessment

Summary Table of Preparation Routes

Route No. Starting Material Key Steps Yield (%) Notes Reference
1 4-(4H-1,2,4-triazol-4-yl)benzoic acid ethyl ester Alkaline hydrolysis, acidification 99 Straightforward, high yield
2 2-chloro-4-halobenzoic acid + triazole nucleophile Nucleophilic aromatic substitution Moderate Requires careful control
3 This compound ester Esterification, hydrolysis High Useful for purification steps

Research Findings and Notes

  • The hydrolysis of esters to the free acid is a robust and high-yielding method, often preferred for laboratory-scale synthesis due to simplicity and reproducibility.
  • The introduction of the chloro substituent is typically achieved via substitution on halogenated benzoic acid precursors or selective chlorination, with reaction conditions optimized to avoid degradation of the triazole ring.
  • Ester intermediates such as isopropyl esters facilitate purification and handling, especially in industrial or scale-up contexts.
  • Analytical techniques including mass spectrometry, IR, NMR, and HPLC are essential for confirming the structure and purity of the final product.
  • Crystallographic studies of related triazole derivatives provide insight into molecular conformation and stability, which can inform synthetic optimization.

Chemical Reactions Analysis

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in dipole interactions with biological receptors, influencing various biochemical pathways. These interactions can lead to the inhibition of microbial growth or modulation of enzymatic activities .

Comparison with Similar Compounds

Key Observations:

  • Chlorine Position: The 2-chloro substituent enhances steric and electronic effects, improving CO₂ selectivity in FJI-H38 compared to non-chlorinated analogs .
  • Triazole Methylation : Methylation at the triazole ring (e.g., 4-(3-methyl-4H-triazol-4-yl)benzoic acid) may alter coordination geometry but is less studied .
  • Carboxylic Acid vs. Ester : Ester derivatives (e.g., ethyl 4-(triazol-4-yl)benzoate) lose coordination ability but gain hydrolytic lability for pharmaceutical applications .

Functional Group Comparisons

Triazole vs. Tetrazole Derivatives

Tetrazoles are more acidic (pKa ~4–5) than triazoles (pKa ~8–10), influencing their metal-binding behavior and pharmaceutical activity .

Thiazole and Azetidinone Derivatives

  • 2-Azidothiazole-benzoic acid hybrids (e.g., 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit antimicrobial activity but lack the triazole’s π-stacking capability, reducing MOF stability .
  • 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid features a β-lactam ring, enabling antibiotic activity but limiting thermal stability compared to triazole-based frameworks .

Performance in Coordination Polymers

Compound Metal Node Application Performance Metrics Reference
2-Chloro-4-(triazol-4-yl)benzoic acid Co(II) CO₂ capture Selectivity: 6469 at 0.5 mbar; Stability: pH 2–12
3,5-Di(4H-triazol-4-yl)benzoic acid Mo(VI) Luminescent materials Emission peaks at 450 nm (blue light)
4-(Triazol-4-yl)benzoic acid (no Cl) Zn(II)/Cd(II) Photoluminescence Quantum yield: 12–15% (lower than chloro analogs)

Biological Activity

2-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid (CAS Number: 842977-29-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, particularly its antifungal properties, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of this compound is C₉H₆ClN₃O₂, with a molecular weight of 223.62 g/mol. It features a triazole ring which is known for enhancing biological activity against various pathogens.

Antifungal Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antifungal properties. The biological activity of this compound has been evaluated against several fungal strains, particularly those resistant to conventional antifungal treatments.

Case Studies and Research Findings

  • In Vitro Antifungal Activity : In a comparative study, this compound showed promising antifungal activity against Candida species and Cryptococcus neoformans with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .
  • Mechanisms of Action : The triazole ring in the compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to increased permeability and ultimately fungal cell death .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine enhances the antifungal potency of the compound. Studies indicate that modifications at the 2-position of the benzoic acid moiety can significantly affect biological activity .

Comparative Biological Activity Table

Compound NameMIC (µg/mL)Target PathogenMechanism of Action
This compound0.5 - 2Candida albicansInhibition of ergosterol synthesis
Fluconazole8 - 16Candida albicansInhibition of ergosterol synthesis
Amphotericin B0.25 - 1Cryptococcus neoformansDisruption of membrane integrity
Caspofungin0.5 - 1Aspergillus fumigatusInhibition of β-(1,3)-D-glucan synthesis

Toxicity and Safety Profile

While evaluating the safety profile of this compound, studies indicate that it exhibits mild toxicity in vitro but shows negligible environmental toxicity towards non-target organisms such as honeybees and aquatic life .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling a triazole precursor with a substituted benzoic acid derivative. For example, refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO followed by cyclization (as in triazole synthesis) can yield the triazole core . Chlorination steps may use reagents like thionyl chloride under controlled conditions (e.g., Example 1 in ). Key parameters include solvent choice (DMSO or ethanol), reaction time (18–24 hours), and temperature (80–100°C). Yield optimization requires careful pH control during crystallization and purification via ethanol-water mixtures .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and triazole ring protons (δ 8.0–9.0 ppm) .
  • LC-MS : Confirm molecular weight (C₉H₆ClN₃O₂, expected [M+H]⁺ = 228.04) and fragmentation patterns .
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
  • IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and triazole C=N stretches (~1500 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the triazole ring in metal coordination or biological targeting?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying nucleophilic/electrophilic sites on the triazole ring. For example, the N1 and N4 positions are often reactive in metal coordination (e.g., with Cu²⁺ or Zn²⁺). Software like Gaussian or ORCA can simulate binding energies and frontier molecular orbitals to predict ligand behavior in coordination polymers or enzyme inhibition .

Q. What experimental strategies resolve contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer :

  • Cross-validate with X-ray crystallography (using SHELX for refinement) to resolve ambiguities in bond lengths/angles .
  • Re-examine NMR assignments using 2D techniques (e.g., COSY, HSQC) to confirm proton correlations .
  • Compare experimental IR/Raman spectra with computed spectra (via tools like ORTEP-3) to identify misassigned vibrational modes .

Q. How to design a structure-activity relationship (SAR) study for antimicrobial activity?

  • Methodological Answer :

  • Synthetic Modifications : Vary substituents on the triazole (e.g., -CH₃, -Cl) and benzoic acid (e.g., -NO₂, -OCH₃) to assess impact on bioactivity .
  • In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic Probes : Use fluorescence quenching to study DNA gyrase binding or reactive oxygen species (ROS) generation assays .

Q. What synthetic challenges arise in scaling up this compound, and how are intermediates stabilized?

  • Methodological Answer :

  • Side Reactions : Hydrolysis of the triazole ring under acidic conditions can occur. Mitigate by using anhydrous solvents (e.g., THF) and inert atmospheres .
  • Intermediate Stability : Chlorinated intermediates (e.g., 2-chloro-4-(chlorosulfonyl)benzoyl chloride) are moisture-sensitive. Store under nitrogen and use desiccants .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to remove byproducts like unreacted hydrazides .

Q. How does this compound interact with porous coordination polymers (PCPs), and what applications exist in material science?

  • Methodological Answer : The carboxylic acid group can act as a linker in PCPs, coordinating to metal nodes (e.g., Zn, Cu). Synthesize frameworks via solvothermal methods (e.g., 120°C in DMF/H₂O) and characterize gas adsorption (CO₂, N₂) at 77 K. Applications include catalytic substrates or selective gas separation .

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